1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

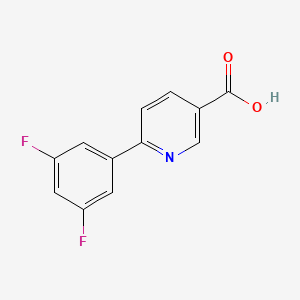

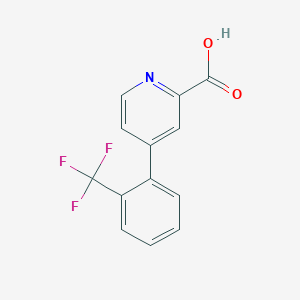

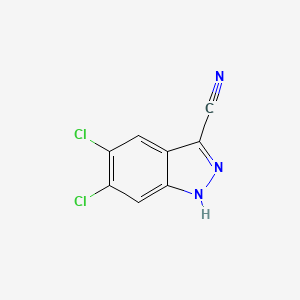

The compound “1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid” contains several functional groups. It has an ethoxy group (an ether), a benzothiazole group (a heterocyclic compound containing a benzene fused to a thiazole ring), a pyrrolidine ring (a five-membered ring with nitrogen), a carboxylic acid group, and a ketone group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzothiazole group is aromatic, which could contribute to the compound’s stability and reactivity. The presence of both a carboxylic acid group and a ketone could also affect the compound’s reactivity.Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and more. The ketone could undergo reactions such as nucleophilic addition. The benzothiazole ring could also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Synthesis of New Pyridine Derivatives and Antimicrobial Activity A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and their antimicrobial activity. The research reported modest antimicrobial effects against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Synthesis and Microbial Studies of Pyridine Derivatives In another study by Patel and Agravat (2007), the synthesis of pyridine derivatives from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride was examined. The synthesized compounds were screened for antibacterial and antifungal activities, showing variable effects (Patel & Agravat, 2007).

Biochemical Synthesis and Reactions

Reaction with Tetrazol-5-Amine Goryaeva et al. (2015) investigated the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to the formation of azidopyrimidine carboxylates. This research contributes to understanding the chemical behavior of such compounds in reactions (Goryaeva et al., 2015).

New Derivatives and Physical Work Capacity A 2015 study by Цублова et al. focused on synthesizing new 2-animo-6-ethoxybenzothiazole derivatives and testing their effect on physical work capacity in mice. Some of these substances showed enhanced physical performance (Цублова et al., 2015).

Synthesis of 4-Thiazolidinones of Nicotinic Acid Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, analyzing their antimicrobial properties. Some compounds compared favorably with standard drugs in antimicrobial screening (Patel & Shaikh, 2010).

Biological Activity and Potential Applications

Synthesis and Antioxidant Activity of Derivatives Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. They screened these compounds for antioxidant activity, finding several potent antioxidants (Tumosienė et al., 2019).

Synthesis and Antimicrobial Studies of Pyridine Derivatives A 2009 study by Patel and Agravat examined the antimicrobial activity of newly synthesized pyridine derivatives. These compounds were found to possess considerable antibacterial activity (Patel & Agravat, 2009).

Safety And Hazards

As with any chemical compound, handling “1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures.

Direcciones Futuras

Benzothiazoles and their derivatives are a topic of ongoing research due to their diverse biological activities. Future research on this compound could explore its potential biological activities and develop more efficient synthesis methods.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and literature on this compound would be needed. Always consult a professional chemist or a reliable source for information on handling or working with this compound.

Propiedades

IUPAC Name |

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-20-9-3-4-10-11(6-9)21-14(15-10)16-7-8(13(18)19)5-12(16)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPDESDHGIPRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)

![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)

![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)